1-(prop-2-en-1-yl)-1H-pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-enylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-2-5-8-6-3-4-7-8/h2-4,6-7H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFNJRVFKOQALR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347509 | |
| Record name | 1-Prop-2-enylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7435-07-6 | |
| Record name | 1-Prop-2-enylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(prop-2-en-1-yl)-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Prop 2 En 1 Yl 1h Pyrrole and Its Precursors
Direct N-Alkylation Approaches to 1-(prop-2-en-1-yl)-1H-pyrrole Synthesis
Direct N-alkylation is the most common and straightforward approach for the synthesis of this compound. This method involves the reaction of a pyrrole (B145914) salt with an allyl electrophile, typically an allyl halide.
The pyrrole anion, being an ambident nucleophile, can undergo alkylation at either the nitrogen atom (N-alkylation) or a carbon atom of the ring (C-alkylation). The ratio of N- to C-alkylation is influenced by several factors, including the nature of the cation, the solvent, and the leaving group of the alkylating agent cdnsciencepub.com. For instance, the use of harder cations like Li+ tends to favor C-substitution, while softer cations like K+ or quaternary ammonium (B1175870) ions (NR₄⁺) result in a higher N/C alkylation ratio cdnsciencepub.com.
A widely used technique to favor N-alkylation is Phase-Transfer Catalysis (PTC) . In this method, a quaternary ammonium salt, such as tetrabutylammonium (B224687) bromide, transfers the pyrrolide anion from an aqueous or solid phase to an organic phase where it reacts with the allyl halide cdnsciencepub.comnih.gov. A typical PTC procedure involves stirring a mixture of pyrrole, an allyl halide (e.g., allyl bromide), a phase-transfer catalyst, and a strong base (like 50% aqueous sodium hydroxide) in a suitable organic solvent cdnsciencepub.com. This method is advantageous due to its operational simplicity and use of inexpensive reagents.
Another modern approach is the use of microwave-assisted synthesis . Microwave irradiation can significantly accelerate the rate of N-allylation reactions, leading to shorter reaction times and often improved yields acs.org. For example, a mixture of a pyrrole derivative, allyl bromide, and a base like triethylamine (B128534) in a solvent such as acetonitrile (B52724) can be irradiated with microwaves to afford the N-allylated product efficiently acs.org.
Indirect Synthetic Pathways for the Introduction of the N-Allyl Moiety
Indirect methods for synthesizing N-allylpyrroles involve the formation of the pyrrole ring from precursors that already contain the N-allyl group. These pathways are particularly useful for constructing highly substituted or complex pyrrole structures where direct N-alkylation of a pre-formed pyrrole ring might be inefficient or lead to unwanted side reactions.
One such strategy is the Paal-Knorr synthesis , which involves the condensation of a γ-dicarbonyl compound (a 1,4-dicarbonyl) with a primary amine, in this case, allylamine (B125299) mdpi.comresearchgate.net. The reaction is typically mediated by an acid catalyst and proceeds via a dehydrative cyclization to form the pyrrole ring with the allyl group directly attached to the nitrogen atom mdpi.comresearchgate.net. This method is highly versatile and allows for the synthesis of a wide array of substituted N-allylpyrroles by simply varying the structure of the 1,4-dicarbonyl starting material.
Domino reactions provide another sophisticated indirect route. These multi-step, one-pot sequences can construct the pyrrole skeleton and introduce the N-substituent concurrently. For instance, a three-component domino reaction can be designed where allylic amination occurs as part of the ring-forming cascade, leading to the formation of a fused N-allylpyrrole system in a single operation nih.gov.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield of this compound and ensuring high selectivity for N-alkylation over C-alkylation. Key parameters that can be adjusted include the base, solvent, temperature, and choice of alkylating agent.
Base Selection: The choice of base is critical for deprotonating pyrrole to form the reactive pyrrolide anion. Strong bases are generally required. In phase-transfer catalysis, concentrated aqueous solutions of NaOH or KOH are common cdnsciencepub.com. In anhydrous conditions, bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) can be employed rsc.org. The cation of the base plays a significant role in selectivity; potassium salts often give better N/C ratios than sodium or lithium salts cdnsciencepub.com.
Solvent Effects: The polarity of the solvent can influence the reactivity and selectivity of the alkylation. Aprotic solvents of varying polarity, from nonpolar toluene (B28343) to polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are frequently used. The addition of highly polar aprotic solvents like hexamethylphosphoramide (B148902) (HMPA) can increase the proportion of N-alkylation by solvating the metal cation, thereby freeing the anion to react cdnsciencepub.com.
Temperature and Reaction Time: Reaction temperature affects the rate of reaction. While some N-alkylations proceed readily at room temperature, others may require heating to achieve a reasonable rate and yield rsc.org. Continuous flow synthesis allows for precise control over temperature and residence time, which can be optimized to produce near-quantitative conversions richmond.edu.
The table below summarizes the influence of various parameters on the N-alkylation of pyrrole.
| Parameter | Variation | Effect on N-Alkylation | Rationale |
| Cation | Li⁺ → Na⁺ → K⁺ → NR₄⁺ | Increased N/C ratio | "Softer" cations with lower charge density favor reaction at the "softer" nitrogen atom cdnsciencepub.com. |
| Base | LiN(SiMe₃)₂ vs. KN(SiMe₃)₂ | Can switch reaction pathway | The choice of base can be crucial in directing the outcome between different possible reactions rsc.org. |
| Solvent | Ether vs. HMPA | Increased N/C ratio in HMPA | HMPA strongly solvates the cation, leading to a more "naked" and reactive anion that preferentially attacks at the nitrogen cdnsciencepub.com. |
| Leaving Group | Br⁻ vs. OTs⁻ (tosylate) | Increased N/C ratio with OTs⁻ | The harder tosylate leaving group can favor reaction at the harder nitrogen site under certain conditions cdnsciencepub.com. |
| Temperature | 60 °C → 100 °C | Increased reaction rate/yield | Higher temperatures generally increase reaction rates, but can sometimes lead to side products if too high rsc.org. |
Synthesis of Polyfunctionalized Pyrrole Intermediates for N-Allylation
The synthesis of polyfunctionalized pyrroles that can subsequently be N-allylated is a powerful strategy for accessing complex target molecules. A variety of methods exist for creating substituted N-H pyrrole intermediates.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. Several MCRs have been developed for the synthesis of polysubstituted pyrroles lucp.netsemanticscholar.org. For example, a four-component reaction between an aromatic amine, an arylglyoxal, a dialkyl acetylenedicarboxylate, and Meldrum's acid can yield highly functionalized pyrroles in a one-pot procedure semanticscholar.org. These N-H pyrroles can then be subjected to the N-allylation conditions described previously.
Continuous Flow Synthesis: This methodology allows for the multi-step synthesis of polysubstituted pyrroles where each step is optimized by varying parameters like residence time and temperature to achieve high conversions and yields richmond.edu. This technique avoids the need for isolating intermediates and can be more efficient and safer than traditional batch processes.
Cyclization Reactions: Numerous cyclization strategies exist to form the pyrrole ring. These include reactions starting from substrates bearing π-systems (like alkynes and allenes), carbonyl groups, or other heterocyclic motifs which are then transformed into the pyrrole core nih.gov. For instance, polyfunctionalized pyrroles can be synthesized through the reaction of arylglyoxal, acetylacetone, and an enaminoketone, followed by a simple filtration workup lucp.net. The resulting N-unsubstituted pyrrole is then ready for the introduction of the allyl group.
Reactivity and Derivatization Chemistry of 1 Prop 2 En 1 Yl 1h Pyrrole
Reactions of the Pyrrole (B145914) Nucleus in 1-(prop-2-en-1-yl)-1H-pyrrole
The pyrrole ring is an electron-rich aromatic system. The nitrogen atom's lone pair of electrons is delocalized into the ring, increasing the electron density at the carbon atoms and making the ring highly susceptible to electrophilic attack. organic-chemistry.org This enhanced nucleophilicity means that electrophilic aromatic substitution reactions on pyrroles can often be carried out under milder conditions than those required for benzene. organic-chemistry.orgyoutube.com
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution on the pyrrole ring of this compound predominantly occurs at the C2 (α) position, adjacent to the nitrogen atom. This regioselectivity is governed by the superior resonance stabilization of the cationic intermediate (the sigma complex) formed during C2 attack, which can delocalize the positive charge over three atoms, including the nitrogen. In contrast, attack at the C3 (β) position results in a less stable intermediate with only two resonance structures. beilstein-journals.org
However, the regiochemical outcome can be influenced by steric hindrance imparted by the N-substituent. For N-alkylpyrroles, as the steric bulk of the alkyl group increases, the proportion of the C3-substituted product tends to rise. rsc.org While the allyl group is not exceptionally bulky, its presence can lead to mixtures of C2 and C3 isomers, particularly with sterically demanding electrophiles.
Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto the pyrrole ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemtube3d.comchemistrysteps.com For 1-substituted pyrroles, this reaction is a reliable method for introducing a carbonyl group, primarily at the C2 position. rsc.org The expected major product from the Vilsmeier-Haack formylation of this compound is this compound-2-carbaldehyde.
Friedel-Crafts Acylation: The introduction of an acyl group using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst is another fundamental electrophilic substitution. The regioselectivity of this reaction on N-substituted pyrroles is highly dependent on the reaction conditions and the nature of the N-substituent. nih.govnsf.gov For N-alkyl pyrroles, acylation generally yields the 2-acylpyrrole. In the case of N-allylpyrrole, reaction with acetyl chloride and a Lewis acid like AlCl₃ would be expected to yield primarily 1-(1-(prop-2-en-1-yl)-1H-pyrrol-2-yl)ethan-1-one. The choice of a milder Lewis acid can sometimes improve selectivity for the C2 position. nih.gov
| Reaction | Reagents | Major Product | Minor Product |
|---|---|---|---|
| Vilsmeier-Haack Formylation | POCl₃, DMF | This compound-2-carbaldehyde | This compound-3-carbaldehyde |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(1-(prop-2-en-1-yl)-1H-pyrrol-2-yl)ethan-1-one | 1-(1-(prop-2-en-1-yl)-1H-pyrrol-3-yl)ethan-1-one |
Cycloaddition Reactions Involving the Pyrrole Ring
The aromaticity of the pyrrole nucleus generally makes it a reluctant participant in cycloaddition reactions, such as the Diels-Alder reaction, where it would need to function as a diene. ucla.edu These reactions often require high temperatures or pressures, or the presence of electron-withdrawing groups on the nitrogen to reduce the aromatic character and favor the [4+2] cycloaddition. ucla.edu
A more feasible pathway for cycloaddition involves an intramolecular approach, where the dienophile is tethered to the pyrrole ring. In the case of this compound, the allyl group itself can potentially act as the dienophile in an intramolecular Diels-Alder (IMDA) reaction. masterorganicchemistry.com For this to occur, the pyrrole ring must be sufficiently activated, or the reaction must be conducted under forcing conditions. The product of such a reaction would be a complex, bridged polycyclic amine. Research has shown that tethering dienophiles to the pyrrole nitrogen can facilitate IMDA reactions, leading to the formation of novel heterocyclic frameworks. ucla.edursc.org
Transformations of the Prop-2-en-1-yl (Allyl) Side Chain
The allyl group's carbon-carbon double bond provides a second reactive site within the this compound molecule, distinct from the aromatic ring. This olefinic moiety is amenable to a wide array of classic alkene transformations.
Olefinic Additions and Cyclizations
The double bond of the allyl side chain can undergo various addition reactions.
Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov hydration of the double bond. wikipedia.orgmasterorganicchemistry.com Treatment of this compound with a borane (B79455) reagent (e.g., BH₃·THF) followed by oxidative workup with hydrogen peroxide and base would yield 3-(1H-pyrrol-1-yl)propan-1-ol. This reaction is highly regioselective, placing the hydroxyl group on the terminal carbon of the former allyl chain. libretexts.org
Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming cyclic structures. harvard.edu If another olefin is introduced into the this compound molecule, typically at the C2 position (e.g., 2-allyl-1-(prop-2-en-1-yl)-1H-pyrrole), RCM can be employed to construct a fused dihydropyrrolizine ring system. This strategy is widely used in the synthesis of nitrogen-containing heterocycles. rsc.orgorganic-chemistry.org
Claisen Rearrangement: While the classic Claisen rearrangement involves allyl aryl ethers, an analogous wikipedia.orgwikipedia.org-sigmatropic rearrangement can occur in N-allyl systems, particularly after C-allylation. wikipedia.orgorganic-chemistry.org If this compound is first allylated at the C2 position to form 2-allyl-1-(prop-2-en-1-yl)-1H-pyrrole, subsequent heating could induce a rearrangement, migrating the C-allyl group to the C3 position. This reaction provides a method for carbon-carbon bond formation and functional group transposition.
Oxidative and Reductive Manipulations
The olefinic side chain is also susceptible to various oxidative and reductive transformations.
Dihydroxylation: The double bond can be converted to a vicinal diol using reagents like osmium tetroxide (OsO₄, often used catalytically with an oxidant like NMO) or cold, dilute potassium permanganate (B83412) (KMnO₄). wikipedia.org This syn-dihydroxylation reaction would convert this compound into 3-(1H-pyrrol-1-yl)propane-1,2-diol. khanacademy.org
Ozonolysis: Oxidative cleavage of the double bond with ozone (O₃) provides a direct route to carbonyl compounds. wikipedia.org Depending on the workup conditions, different products can be obtained. A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would cleave the allyl group to yield 1H-pyrrole-1-carbaldehyde. masterorganicchemistry.com An oxidative workup (e.g., with hydrogen peroxide) would produce 1H-pyrrole-1-carboxylic acid.
Reduction: The double bond can be selectively reduced to a single bond via catalytic hydrogenation (e.g., using H₂ gas over a palladium or platinum catalyst). This transformation would convert this compound into 1-propyl-1H-pyrrole, saturating the side chain without affecting the aromatic pyrrole ring.
| Reaction Type | Reagents | Expected Product |
|---|---|---|
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 3-(1H-pyrrol-1-yl)propan-1-ol |
| Syn-Dihydroxylation | cat. OsO₄, NMO | 3-(1H-pyrrol-1-yl)propane-1,2-diol |
| Ozonolysis (Reductive Workup) | 1. O₃; 2. (CH₃)₂S | 1H-pyrrole-1-carbaldehyde |
| Catalytic Hydrogenation | H₂, Pd/C | 1-propyl-1H-pyrrole |
Design and Synthesis of Advanced this compound Derivatives
The dual reactivity of this compound makes it an ideal substrate for the synthesis of complex, polyfunctional, and heterocyclic molecules. Synthetic strategies often involve sequential or tandem reactions that functionalize both the pyrrole nucleus and the allyl side chain.
A prominent example is the synthesis of the pyrrolizine core, a privileged scaffold found in many biologically active alkaloids. rsc.orgnih.gov A common synthetic route involves an initial functionalization of the pyrrole ring, followed by a cyclization reaction involving the N-allyl group. For instance, an intramolecular Friedel-Crafts reaction can be employed. Acylation of the N-allylpyrrole side chain to form a species like 3-(1H-pyrrol-1-yl)propanoyl chloride, followed by an intramolecular Friedel-Crafts reaction, can lead to the formation of 2,3-dihydro-1H-pyrrolizin-1-one. This type of cyclization demonstrates the powerful synergy between the two reactive moieties within the parent molecule. nih.gov Such strategies highlight the utility of this compound as a precursor for generating molecular diversity and complexity. rsc.orgresearchgate.net
Pyrrole-Based Chalcone (B49325) Derivatives
The synthesis of pyrrole-based chalcone derivatives from this compound typically proceeds via an acylation of the pyrrole ring followed by a condensation reaction. The first step is a Friedel-Crafts acylation to introduce an acetyl group, usually at the 2-position, to yield 2-acetyl-1-(prop-2-en-1-yl)-1H-pyrrole. This intermediate serves as the ketone component in the subsequent Claisen-Schmidt condensation.
The Claisen-Schmidt condensation involves the base-catalyzed reaction of this acetylated pyrrole derivative with various aromatic aldehydes. researchgate.net This reaction forms an α,β-unsaturated carbonyl system, which is the characteristic feature of the chalcone framework. researchgate.net The general scheme involves deprotonation of the methyl group of the acetyl moiety to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration yields the final chalcone product. This method is highly versatile, allowing for the synthesis of a wide array of pyrrole-based chalcones by varying the substituted aromatic aldehyde used in the reaction.
| Starting Material | Reagent (Aromatic Aldehyde) | Resulting Chalcone Derivative |
| 2-acetyl-1-(prop-2-en-1-yl)-1H-pyrrole | Benzaldehyde | 1-(1-(prop-2-en-1-yl)-1H-pyrrol-2-yl)-3-phenylprop-2-en-1-one |
| 2-acetyl-1-(prop-2-en-1-yl)-1H-pyrrole | 4-Chlorobenzaldehyde | 3-(4-chlorophenyl)-1-(1-(prop-2-en-1-yl)-1H-pyrrol-2-yl)prop-2-en-1-one |
| 2-acetyl-1-(prop-2-en-1-yl)-1H-pyrrole | 4-Methoxybenzaldehyde | 3-(4-methoxyphenyl)-1-(1-(prop-2-en-1-yl)-1H-pyrrol-2-yl)prop-2-en-1-one |
| 2-acetyl-1-(prop-2-en-1-yl)-1H-pyrrole | Furan-2-carbaldehyde | 3-(furan-2-yl)-1-(1-(prop-2-en-1-yl)-1H-pyrrol-2-yl)prop-2-en-1-one |
Propanoic Acid Derivatives Incorporating the 1-(prop-2-en-1-yl)pyrrole Scaffold
Propanoic acid derivatives can be synthesized from this compound by targeting the terminal alkene of the allyl group. A robust two-step synthetic pathway involves hydroformylation followed by oxidation.
First, the hydroformylation (or oxo-synthesis) of the prop-2-en-1-yl group introduces a formyl group (-CHO) and a hydrogen atom across the double bond. This reaction is typically catalyzed by transition metal complexes, such as those of rhodium or cobalt, in the presence of synthesis gas (a mixture of CO and H₂). The regioselectivity of the addition can be controlled to favor the formation of the linear aldehyde, 4-(1H-pyrrol-1-yl)butanal, over the branched isomer. The use of specific ligands, such as N-pyrrolylphosphines, has been shown to facilitate high regioselectivity in rhodium-catalyzed hydroformylation reactions. rsc.org
In the second step, the resulting aldehyde is oxidized to a carboxylic acid. This transformation can be achieved using a variety of standard oxidizing agents, such as potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like sodium chlorite (B76162) (NaClO₂) to afford 4-(1H-pyrrol-1-yl)propanoic acid. This sequence provides a reliable method for converting the allyl substituent into a propanoic acid side chain.
| Starting Material | Step 1 (Reaction) | Intermediate | Step 2 (Reaction) | Final Product |
| This compound | Hydroformylation | 4-(1H-pyrrol-1-yl)butanal | Oxidation | 4-(1H-pyrrol-1-yl)propanoic acid |
Carbaldehyde Derivatives
The introduction of a carbaldehyde group onto the pyrrole ring of this compound is most commonly achieved through the Vilsmeier-Haack reaction. This reaction is a mild and efficient method for formylating electron-rich aromatic rings. The reagents used are typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF), which together form the electrophilic Vilsmeier reagent (chloroiminium ion).
The reaction proceeds via electrophilic aromatic substitution, where the pyrrole ring attacks the Vilsmeier reagent. The N-allyl group at the nitrogen atom directs the substitution primarily to the C-2 position due to the electron-donating nature of the nitrogen, which activates the α-positions of the ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired this compound-2-carbaldehyde. This carbaldehyde derivative is a valuable synthetic intermediate for the construction of more complex molecules.
| Substrate | Reagents | Product |
| This compound | 1. POCl₃, DMF | This compound-2-carbaldehyde |
| 2. Aqueous workup |
Complex Heterocyclic Hybrid Systems (e.g., Imidazole-Pyrrolo Hybrids)
The functionalized derivatives of this compound, particularly the carbaldehyde derivatives, serve as key precursors for the synthesis of complex heterocyclic hybrid systems. These reactions often involve condensation and cyclization steps to build new rings onto the pyrrole scaffold.
For instance, this compound-2-carbaldehyde can be used to construct pyrrolo[1,2-a]pyrazine (B1600676) or pyrrolo[1,2-c]imidazole frameworks. The synthesis of benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids can be achieved through the acid-catalyzed reaction of a 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehyde with an o-phenylenediamine, proceeding through a double cyclodehydration and aromatization sequence. Pyrolysis of Meldrum's acid derivatives prepared from imidazole-carbaldehydes is another method to obtain fused systems like pyrrolo[1,2-c]imidazol-5-one. nih.gov These strategies demonstrate how the pyrrole core can be elaborated into more complex, fused polycyclic structures, creating novel molecular architectures.
| Pyrrole Precursor | Reactant(s) | Resulting Hybrid System |
| 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehyde | o-phenylenediamines | Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine |
| This compound-2-carbaldehyde | Isocyanide, Amine, Carboxylic Acid (Ugi Reaction) | Substituted Imidazole-Pyrrole Hybrids |
| Meldrum's acid adduct of imidazole-2-carbaldehyde | Pyrolysis | Pyrrolo[1,2-c]imidazol-5-one |
Polymerization Dynamics and Mechanisms of 1 Prop 2 En 1 Yl 1h Pyrrole N Allylpyrrole
Electropolymerization of N-Allylpyrrole
Electropolymerization is a common method for synthesizing conductive polymer films directly on an electrode surface. For N-substituted pyrroles, this process involves the electrochemical oxidation of the monomer to form radical cations, which then couple to form polymer chains. The presence of the N-allyl group in 1-(prop-2-en-1-yl)-1H-pyrrole would be expected to influence the electronic properties of the pyrrole (B145914) ring and the steric hindrance around the nitrogen atom, thereby affecting the polymerization process and the properties of the resulting polymer.
Mechanistic Investigations of Electrochemical Polymerization
The precise mechanism of the electrochemical polymerization of N-Allylpyrrole has not been specifically elucidated in available research. However, it is expected to follow a similar pathway to other N-substituted pyrroles.
Initiation Step Hypotheses (Electron Transfer, Proton Transfer, Radical Formation)
The initiation of electropolymerization for pyrrole and its derivatives is a topic of some debate, with several proposed mechanisms. mdpi.com For N-Allylpyrrole, the initiation would likely involve the oxidation of the monomer at the electrode surface to form a radical cation. electrochemsci.org This initial electron transfer is a critical step and its potential would be influenced by the electron-donating or withdrawing nature of the N-allyl group. Alternative hypotheses involving proton transfer or direct radical formation have also been considered for pyrrole itself, but their applicability to N-Allylpyrrole is not documented. mdpi.com
Propagation Pathways and Chain Growth
Following initiation, the propagation of the polymer chain would occur through the coupling of radical cations. electrochemsci.org The primary coupling positions for pyrrole are the 2 and 5 positions (α-carbons) of the pyrrole ring. The N-allyl group could sterically hinder the coupling process, potentially affecting the rate of polymerization and the regularity of the polymer chain. Chain growth is a complex process that can be influenced by numerous factors, including monomer concentration and the applied potential.
Influence of Electrolyte Systems and Solvents on Electropolymerization
The choice of electrolyte and solvent is crucial in electropolymerization as they affect the conductivity of the solution, the solubility of the monomer and polymer, and the doping of the resulting polymer film. rsc.orgacs.org For N-Allylpyrrole, a variety of electrolyte systems, such as those containing anions like perchlorate (ClO₄⁻) or hexafluorophosphate (PF₆⁻), in solvents like acetonitrile (B52724) or propylene carbonate, would likely be employed. The size and nature of the electrolyte anion can significantly impact the morphology and conductivity of the polymer film. acs.org
Table 1: Potential Electrolyte and Solvent Systems for N-Allylpyrrole Electropolymerization (Hypothetical)
| Electrolyte Salt | Solvent | Expected Influence |
| Tetrabutylammonium (B224687) perchlorate (TBAP) | Acetonitrile (ACN) | Good solubility for monomer, standard system for pyrrole electropolymerization. |
| Lithium perchlorate (LiClO₄) | Propylene carbonate (PC) | May influence film morphology and ion mobility within the polymer. |
| Tetrabutylammonium hexafluorophosphate (TBAPF₆) | Dichloromethane (DCM) | Different solvent polarity could affect polymer chain packing and properties. |
Effects of Environmental Parameters (pH, Temperature) on Polymerization Characteristics
Environmental parameters such as pH and temperature are known to have a significant impact on the electropolymerization of pyrrole. researchgate.netelsevierpure.com The pH of the polymerization solution can affect the stability of the monomer and the radical cations, as well as the structure of the resulting polymer. elsevierpure.com Temperature can influence the rate of polymerization and the diffusion of species in the electrolyte solution. researchgate.net For N-Allylpyrrole, it is expected that acidic conditions might lead to side reactions involving the allyl group, while extreme temperatures could affect the stability of the monomer and the quality of the polymer film.
Table 2: Hypothetical Effects of Environmental Parameters on N-Allylpyrrole Electropolymerization
| Parameter | Potential Effect |
| pH | Changes in pH could affect the oxidation potential of the monomer and the kinetics of the polymerization. Highly acidic or basic conditions may lead to degradation of the monomer or the polymer. |
| Temperature | Increasing temperature generally increases the rate of polymerization. However, excessively high temperatures could lead to poorly formed, less adherent films. |
In-situ Monitoring and Characterization during Electropolymerization
Various in-situ techniques can be employed to monitor the electropolymerization process in real-time. Techniques such as cyclic voltammetry provide information about the oxidation potential of the monomer and the growth of the polymer film. Spectroelectrochemical methods, like UV-Vis or FTIR spectroscopy, can be used to identify the intermediates and the structure of the polymer as it is formed. The electrochemical quartz crystal microbalance (EQCM) is another powerful tool that can monitor the mass change at the electrode surface, providing insights into the polymerization efficiency and doping processes. While no specific in-situ studies on N-Allylpyrrole were found, these techniques would be invaluable for understanding its polymerization behavior.
Chemical Polymerization of this compound
The chemical polymerization of N-allylpyrrole, much like unsubstituted pyrrole, is predominantly achieved through oxidative methods. researchgate.net Oxidizing agents such as ferric chloride (FeCl₃) are commonly employed to initiate the polymerization process. researchgate.net The generally accepted mechanism involves the oxidation of the pyrrole monomer to a radical cation. researchgate.net These radical cations then couple, typically at the 2- and 5-positions of the pyrrole ring, to form dimers. Subsequent oxidation and coupling reactions lead to the propagation of the polymer chain. researchgate.netresearchgate.net
A key consideration in the polymerization of N-allylpyrrole is the fate of the allyl group. The presence of this group can influence the polymerization process and the final polymer structure. While the primary polymerization pathway involves the pyrrole ring, the allyl group can potentially participate in side reactions or cross-linking, depending on the reaction conditions.
The introduction of the N-allyl group can also impact the solubility of the resulting polymer. While polypyrrole is notoriously insoluble, N-substituted polypyrroles can exhibit improved solubility in organic solvents, which is advantageous for processing and characterization.
Table 1: Overview of Chemical Polymerization of Pyrrole Derivatives
| Polymerization Method | Initiator/Oxidant | General Mechanism | Key Findings for N-Substituted Pyrroles |
| Chemical Oxidative | Ferric Chloride (FeCl₃) | Formation of radical cations followed by coupling. researchgate.netresearchgate.net | N-substitution can improve polymer solubility. |
| Enzymatic | Horseradish Peroxidase/H₂O₂ | Enzyme-catalyzed oxidation. rsc.org | Offers a greener synthesis route. rsc.org |
Photo-initiated and Radiation-Induced Polymerization Studies
The polymerization of monomers can also be initiated using electromagnetic radiation, such as ultraviolet (UV) light (photo-initiated) or gamma rays (radiation-induced). core.ac.uknih.govmdpi.com These methods offer advantages such as spatial and temporal control and can often be performed at ambient temperatures without the need for chemical initiators. nih.gov
For a monomer like N-allylpyrrole, both the pyrrole ring and the allyl double bond are potential sites for initiation and propagation under irradiation. High-energy radiation, such as gamma rays, can generate free radicals on both the monomer and in the solvent (if present), which can then initiate polymerization. nih.govmdpi.com The specific mechanism, whether it proceeds via a free-radical or ionic pathway, is dependent on the monomer structure, the reaction medium, and the irradiation conditions. nih.gov
Studies on the gamma-irradiation of pyrrole have shown that it can lead to polymerization and modifications in the resulting polymer, such as dehydrogenation and increased electrical conductivity. researchgate.net While specific studies on N-allylpyrrole are limited, the general principles of radiation-induced polymerization suggest that it is a viable method for polymerizing this monomer. mdpi.comnih.gov The process could potentially lead to cross-linked structures due to the presence of the allyl group. mdpi.com
Photo-initiated polymerization typically requires a photoinitiator that absorbs light and generates reactive species (radicals or cations) to start the polymerization. rsc.org For N-allylpyrrole, this could involve the initiation of either the pyrrole ring or the allyl group, or both, leading to complex polymer architectures. core.ac.uknih.gov
Copolymerization Strategies with N-Allylpyrrole Monomers
Copolymerization is a versatile strategy to tailor the properties of polymers by incorporating two or more different monomer units into the polymer chain. researchgate.netradtech.org In the case of N-allylpyrrole, copolymerization with various vinyl monomers can be utilized to modify properties such as solubility, mechanical strength, and thermal stability.
The reactivity of N-allylpyrrole in a copolymerization reaction relative to a comonomer is described by their reactivity ratios (r₁ and r₂). These ratios indicate the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the comonomer. nih.govnih.gov For instance, in the free radical copolymerization of N-vinylpyrrolidone (a related N-vinyl monomer) with various acrylates and methacrylates, the reactivity ratios often show that N-vinylpyrrolidone is less reactive than the acrylate/methacrylate comonomer. researchgate.netnih.govtsijournals.com
While specific reactivity ratios for N-allylpyrrole with common vinyl monomers are not widely reported, the general behavior of N-substituted pyrroles in copolymerizations suggests that the properties of the resulting copolymer can be systematically varied by adjusting the monomer feed ratio. This allows for the creation of a wide range of materials with properties intermediate between those of the respective homopolymers or with entirely new characteristics.
Table 2: Common Comonomers for N-Vinyl Pyrrolidone (as a proxy for N-Allylpyrrole)
| Comonomer Family | Examples | Potential Property Modifications |
| Acrylates/Methacrylates | Methyl methacrylate, Butyl acrylate | Improved mechanical properties, tunable hydrophobicity. researchgate.nettsijournals.com |
| Styrenics | Styrene | Enhanced thermal stability, altered optical properties. researchgate.net |
| Vinyl Ethers | 2-Chloroethyl vinyl ether | Introduction of functional groups for post-polymerization modification. nih.gov |
Advanced Spectroscopic and Structural Elucidation of 1 Prop 2 En 1 Yl 1h Pyrrole and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete structural assignment of 1-(prop-2-en-1-yl)-1H-pyrrole can be achieved.
The ¹H NMR spectrum of this compound displays characteristic signals for both the pyrrole (B145914) ring and the N-allyl substituent. The pyrrole ring exhibits a symmetrical pattern, with two distinct signals corresponding to the α-protons (H-2, H-5) and the β-protons (H-3, H-4). The α-protons typically resonate at a lower field (higher ppm) compared to the β-protons due to their proximity to the nitrogen atom. The allyl group protons show a more complex pattern, consisting of signals for the methylene (B1212753) protons adjacent to the nitrogen (-N-CH₂-), the vinylic proton (-CH=), and the terminal vinylic protons (=CH₂).
The multiplicity of these signals, governed by spin-spin coupling, provides crucial information about neighboring protons. For instance, the pyrrole protons couple to each other, and the allyl protons exhibit characteristic couplings that define their connectivity.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2, H-5 (Pyrrole α-H) | ~6.6-6.7 | Triplet or Apparent Triplet | J ≈ 2.2 |
| H-3, H-4 (Pyrrole β-H) | ~6.1-6.2 | Triplet or Apparent Triplet | J ≈ 2.2 |
| -N-CH₂- (Allyl) | ~4.3-4.4 | Doublet of Triplets or Multiplet | J ≈ 5.2, 1.5 |
| -CH= (Allyl) | ~5.9-6.1 | Multiplet | - |
| =CH₂ (Allyl, cis) | ~5.1-5.2 | Multiplet | - |
| =CH₂ (Allyl, trans) | ~5.0-5.1 | Multiplet | - |
Note: Exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.
The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments in the molecule. For this compound, five distinct signals are expected: two for the pyrrole ring carbons (α-carbons C-2/C-5 and β-carbons C-3/C-4) and three for the allyl group carbons (-N-CH₂, -CH=, and =CH₂). The chemical shifts are indicative of the electronic environment of each carbon atom.
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-2, C-5 (Pyrrole α-C) | ~120-121 |
| C-3, C-4 (Pyrrole β-C) | ~108-109 |
| -N-CH₂- (Allyl) | ~51-52 |
| -CH= (Allyl) | ~133-134 |
| =CH₂ (Allyl) | ~117-118 |
Note: Chemical shifts are approximate and depend on experimental conditions.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks connecting the ¹H signal at ~6.6-6.7 ppm to the ¹³C signal at ~120-121 ppm (α-C-H), the ¹H signal at ~6.1-6.2 ppm to the ¹³C signal at ~108-109 ppm (β-C-H), and the respective allyl proton signals to their attached carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two to four bonds. Key HMBC correlations for this compound would include:
A cross-peak between the N-CH₂ protons (~4.3-4.4 ppm) and the pyrrole α-carbons (C-2/C-5, ~120-121 ppm), confirming the attachment of the allyl group to the nitrogen.
Correlations between the allyl protons and other carbons within the allyl group, confirming its structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of their bonding connectivity. For this molecule, NOESY spectra would be expected to show cross-peaks between the N-CH₂ protons of the allyl group and the α-protons (H-2, H-5) of the pyrrole ring, providing definitive evidence of their spatial proximity.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra provide a "fingerprint" based on the functional groups present. For this compound, key vibrational bands are associated with the pyrrole ring and the allyl group.
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Description |
|---|---|---|
| C-H stretch (Aromatic/Vinylic) | 3100-3000 | Stretching of C-H bonds on the pyrrole ring and C=C double bond. |
| C-H stretch (Aliphatic) | 3000-2850 | Stretching of C-H bonds in the -CH₂- group. |
| C=C stretch (Allyl) | ~1645 | Stretching of the vinyl C=C double bond. |
| C=C stretch (Pyrrole ring) | ~1530, ~1470 | Stretching vibrations of the carbon-carbon double bonds within the pyrrole ring. |
| C-N stretch (Pyrrole ring) | ~1400, ~1350 | Stretching of the carbon-nitrogen bonds within the heterocyclic ring. |
| C-H out-of-plane bend | ~990, ~920 | Bending vibrations of the =CH₂ and -CH= groups. |
| C-H out-of-plane bend (Pyrrole ring) | ~730 | Characteristic bending of C-H bonds on the pyrrole ring. |
Note: These are typical frequency ranges for the specified functional groups.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrrole ring is the primary chromophore in this compound. The UV-Vis absorption spectrum of pyrrole derivatives is typically characterized by π-π* transitions. Unsubstituted pyrrole in the gas phase shows an absorption maximum around 210 nm. The N-allyl substituent is not expected to significantly alter the position of the main absorption band, though minor shifts may occur.
λmax: An intense absorption band is expected in the range of 210-230 nm , corresponding to the π-π* electronic transition of the pyrrole ring.
Emission studies (fluorescence) are less common for simple pyrroles as they are often non-fluorescent or weakly fluorescent.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₇H₉N), the calculated monoisotopic mass is approximately 107.0735 Da.
The mass spectrum would show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization).
The fragmentation of the molecular ion is highly informative. Common fragmentation pathways for N-substituted pyrroles involve cleavage of the N-substituent bond.
Molecular Ion (M⁺): m/z ≈ 107
Key Fragmentation Pathways:
Loss of the allyl radical (•C₃H₅): A major fragmentation pathway would be the cleavage of the N-CH₂ bond, leading to the formation of a stable pyrrolyl cation. This would result in a prominent fragment ion at m/z 66 ([M - 41]⁺).
Retro-Diels-Alder (less common): While less typical for this structure, rearrangements and other fragmentations can occur, but the loss of the allyl group is expected to be the dominant process.
The study of these fragmentation patterns helps to confirm the identity and structure of the compound.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides invaluable insights into molecular geometry, conformation, and the nature of intermolecular forces that govern the packing of molecules in the solid state.
Single crystal X-ray diffraction is a powerful analytical technique used to determine the exact three-dimensional structure of a molecule. By irradiating a single crystal with X-rays, a diffraction pattern is generated, which can be mathematically deconvoluted to produce a model of the electron density and, consequently, the atomic positions within the crystal lattice. This method yields precise information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation.
For the derivative, 1-Allyl-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole, single crystal X-ray diffraction analysis revealed that the compound crystallizes in the orthorhombic space group P212121. researchgate.net The indazole and pyrrole ring systems are not coplanar, exhibiting a significant dihedral angle of 64.73 (12)°. researchgate.net A notable feature of the N-allyl group is its disordered nature, with the atoms occupying two sets of sites with a refined occupancy ratio of 0.70:0.30. researchgate.net The major component of the allyl group is oriented nearly perpendicular to the indazole ring. researchgate.net
Below is a table summarizing the crystallographic data for 1-Allyl-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole. researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₆H₁₇N₃ |
| Formula Weight | 251.32 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.5140 (2) |
| b (Å) | 10.3737 (3) |
| c (Å) | 17.8484 (5) |
| V (ų) | 1391.25 (7) |
| Z | 4 |
| Temperature (K) | 296 |
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. The surface is colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular contacts. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent areas with weaker or no significant interactions.
| Interaction Type | Description | Anticipated Contribution |
| H···H | Interactions between hydrogen atoms on adjacent molecules. | Typically the most abundant type of contact in organic molecules. |
| C···H/H···C | Interactions involving carbon and hydrogen atoms, including the observed C—H···π interactions. | A significant contributor, defining the packing arrangement. |
| N···H/H···N | Potential weak hydrogen bonding interactions involving the nitrogen atoms of the pyrrole and indazole rings. | A minor but potentially important directional interaction. |
The fingerprint plot for such a molecule would be expected to show distinct spikes and wings corresponding to these different contact types, providing a quantitative measure of their relative importance in the solid-state architecture. The analysis of these non-covalent interactions is crucial for understanding the physical properties of the material and for the rational design of new crystalline materials with desired characteristics.
Computational Chemistry and Quantum Mechanical Investigations of 1 Prop 2 En 1 Yl 1h Pyrrole Systems
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is extensively used to investigate the electronic and geometric structures of organic molecules, including N-substituted pyrroles.
Optimized Molecular Geometries and Conformational Analysis
Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. For 1-(prop-2-en-1-yl)-1H-pyrrole, also known as N-allylpyrrole, conformational analysis reveals the preferred orientation of the allyl group relative to the pyrrole (B145914) ring. This analysis is vital as the molecular conformation can significantly influence the compound's physical, chemical, and biological properties.
Analysis of Vibrational Modes and Spectroscopic Correlations
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies, which can then be correlated with experimental spectra to confirm the molecular structure and assign specific vibrational bands to the corresponding atomic motions.
Studies on pyrrole and its N-substituted derivatives, such as N-methylpyrrole, have demonstrated that the vibrational wavenumbers are sensitive to the mass and nature of the substituent on the nitrogen atom researchgate.net. The calculated vibrational spectra for this compound would be expected to show characteristic bands for the pyrrole ring modes (e.g., C-H stretching, C-N stretching, ring breathing) and the allyl group vibrations (e.g., =C-H stretching, C=C stretching, CH2 bending). By comparing the theoretically predicted spectrum with experimental data, a detailed assignment of the vibrational modes can be achieved. High-level DFT calculations using appropriate functionals, such as B3LYP, are often employed for this purpose researchgate.net.
Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP)
The electronic properties of a molecule are fundamental to its reactivity and interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.
For pyrrole derivatives, the HOMO is typically a π-orbital delocalized over the aromatic ring, while the LUMO is a π*-antibonding orbital. The introduction of the allyl group in this compound would influence the energies and distributions of these orbitals.
The Molecular Electrostatic Potential (MEP) is another key descriptor of a molecule's electronic properties. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The MEP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions. For this compound, the MEP would likely show a negative potential (electron-rich region) around the nitrogen atom and the π-system of the pyrrole ring, indicating their susceptibility to electrophilic attack.
Prediction and Evaluation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. The key parameters that determine the NLO response are the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively).
For organic molecules, a large NLO response is often associated with a significant intramolecular charge transfer, which can be engineered by connecting electron-donating and electron-accepting groups through a π-conjugated system. While this compound itself may not be a strong NLO material, the pyrrole ring can act as an effective π-bridge or an electron donor in more complex NLO chromophores. Computational studies on related pyrrole derivatives are used to screen for promising NLO candidates by calculating their hyperpolarizabilities ijcce.ac.ir.
Advanced Quantum Chemical Studies (e.g., Average Local Ionization Energy (ALIE), Reduced Density Gradient (RDG))
Beyond the standard DFT calculations, more advanced quantum chemical methods can provide deeper insights into the electronic structure and reactivity of molecules.
The Average Local Ionization Energy (ALIE) is a conceptual DFT tool that provides information about the local reactivity of a molecule. The ALIE on the molecular surface indicates the regions from which an electron is most easily removed. Lower values of ALIE correspond to sites that are more susceptible to electrophilic attack.
The Reduced Density Gradient (RDG) is a method used to visualize and analyze non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. An RDG analysis for this compound could reveal weak intramolecular interactions that contribute to its conformational preferences.
While specific ALIE and RDG studies on this compound were not found in the provided search results, these methods are generally applicable to gain a more nuanced understanding of the molecule's reactivity and intramolecular forces.
Molecular Dynamics Simulations for Conformational Landscapes and Interactions (for related pyrrole derivatives)
Molecular Dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic nature of molecules at an atomic level. nih.gov For N-substituted pyrrole systems, such as this compound, MD simulations provide critical insights into the conformational landscape governed by the flexible N-allyl group and the intermolecular interactions that dictate the molecule's behavior in various environments. These simulations capture the intricate interplay of forces that determine molecular shape, stability, and function. nih.gov
The primary goal of applying MD simulations to N-substituted pyrroles is to map their potential energy surface and identify stable or metastable conformations. The conformational flexibility in this compound arises mainly from the rotation around the N-C bond connecting the pyrrole ring to the allyl group. This rotation gives rise to various spatial arrangements of the allyl group relative to the aromatic ring.
In a typical MD simulation study of a pyrrole derivative, a force field such as AMBER (Assisted Model Building with Energy Refinement) or GAFF (General Amber Force Field) is assigned to describe the intramolecular and intermolecular forces. mdpi.com The system, comprising the pyrrole molecules and often an explicit solvent like water (using models such as TIP3P), is then allowed to evolve over time by solving Newton's equations of motion. mdpi.com Simulations spanning hundreds of nanoseconds can reveal the accessible conformational states and the transitions between them. mdpi.com
Analysis of the simulation trajectory allows for a detailed characterization of the conformational landscape. For a molecule like this compound, a key parameter is the dihedral angle (τ) defined by atoms C2-N1-C1'-C2' (where C1' is the methylene (B1212753) carbon of the allyl group). Plotting the potential energy as a function of this dihedral angle reveals the energy barriers separating different conformers, often referred to as rotational isomers or rotamers.
| Conformer | Dihedral Angle (τ) Range | Population (%) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|---|
| Syn-periplanar | -30° to +30° | 15 | 1.2 | Allyl group is positioned over the pyrrole ring, potentially leading to π-π stacking interactions in aggregates. |
| Syn-clinal (Gauche) | ±30° to ±90° | 65 | 0.0 | The most stable and populated conformation, minimizing steric hindrance. |
| Anti-clinal | ±90° to ±150° | 18 | 0.9 | A less populated conformer with the allyl group oriented away from the ring. |
| Anti-periplanar | ±150° to 180° | 2 | 3.5 | A high-energy state, sterically disfavored. |
The stability of the simulated system is often assessed by monitoring parameters like the Root Mean Square Deviation (RMSD) and the Solvent Accessible Surface Area (SASA) over time. mdpi.com A stable simulation where these values reach a plateau indicates that the system has reached equilibrium, and the sampled conformations are representative of the molecule's typical behavior. mdpi.com
| Parameter | Value |
|---|---|
| Simulation Time | 200 ns |
| Force Field | GAFF |
| Solvent Model | TIP3P |
| Average RMSD | 0.15 nm |
| Average SASA | 150.5 nm² |
| Average Intermolecular van der Waals Energy | -25.4 kcal/mol |
| Average Intermolecular Electrostatic Energy | -12.1 kcal/mol |
Applications and Advanced Materials Development Based on 1 Prop 2 En 1 Yl 1h Pyrrole Polymerization
Conducting Polymers: Polypyrrole Derivatives in Organic Electronics
Polypyrrole (PPy) is an intrinsically conducting polymer that has been a subject of extensive research due to its high conductivity, straightforward synthesis, and good environmental stability. nih.govadatbank.ro These properties make it a promising material for organic electronics. nih.govadatbank.ro The electrical conductivity in PPy arises from its conjugated backbone of alternating single and double bonds, which facilitates the movement of charge carriers created through a process called doping. nih.govmdpi.com However, unmodified PPy suffers from poor solubility and processability, which limits its practical application. nih.govadatbank.ro
One strategy to overcome these limitations is the introduction of substituent groups on the pyrrole (B145914) monomer, either on the carbon atoms of the ring (side substitution) or on the nitrogen atom (N-site substitution). nih.gov N-site substitution, as in the case of 1-(prop-2-en-1-yl)-1H-pyrrole, can improve the polymer's solubility and processability. nih.gov While N-substitution can sometimes lead to a decrease in electrical conductivity compared to pristine PPy due to steric hindrance that affects the planarity of the polymer backbone, it allows for the fine-tuning of the material's properties for specific electronic applications. researchgate.net The resulting polymers can be synthesized through chemical or electrochemical oxidation methods. nih.govnih.gov
| Polymerization Method | Typical Oxidants/Conditions | Resulting Polymer Form | Reference |
| Chemical Oxidation | Ferric chloride (FeCl₃), Ammonium (B1175870) persulfate (APS) | Black powder | nih.govnih.gov |
| Electrochemical Polymerization | Applied potential in an electrolyte solution | Film deposited on the electrode | nih.govnih.govmdpi.com |
The field of flexible electronics seeks to create devices on pliable substrates, requiring materials that are not only electronically active but also mechanically robust. nih.gov Conducting polymers like PPy derivatives are key candidates for these applications. nih.gov Films made from PPy composites have been shown to be flexible, lightweight, and possess good electrical conductivity, making them suitable for applications such as electromagnetic interference (EMI) shielding in flexible devices. nih.govutb.czrsc.org Combining PPy with flexible materials like cellulose (B213188) nanofibers can produce films with both high conductivity and mechanical resilience. nih.govutb.cz
Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronic circuits, including those used in flexible displays. nih.govacs.org While pyrrole-containing semiconducting materials have been explored for OFETs, challenges remain. acs.org The performance of an OFET is highly dependent on the charge carrier mobility of the semiconductor layer. Research in this area often focuses on designing novel pyrrole-based structures, such as those incorporating diketopyrrolopyrrole (DPP) units, to achieve high charge mobility. nih.govresearchgate.net N-substitution on the pyrrole ring can influence molecular packing and, consequently, the charge transport properties of the polymer film. researchgate.net While specific performance data for OFETs based solely on poly(this compound) is not widely documented, the principles of modifying PPy for semiconductor applications suggest its potential role, possibly as a component in a copolymer or composite material to balance conductivity, processability, and mechanical flexibility.
| Application | Key Material Property | Example from PPy Derivatives | Reference |
| Flexible Electronics | Electrical Conductivity & Mechanical Flexibility | PPy-nanotube/cellulose nanofiber composite films | nih.govutb.cz |
| Organic Field-Effect Transistors (OFETs) | High Charge Carrier Mobility | Diketopyrrolopyrrole (DPP)-based polymers | nih.govresearchgate.net |
Polypyrrole and its derivatives are extensively used in the fabrication of chemical sensors and actuators due to their environmental stability and the significant changes in their electrical and physical properties in response to external stimuli. researchgate.net
Sensors: PPy-based sensors operate on the principle that interaction with an analyte changes the polymer's electrical conductivity or resistance. nih.govmdpi.com This change can be measured to detect and quantify the presence of various substances, including gases like ammonia (B1221849) and hydrogen chloride, as well as biological molecules. mdpi.commdpi.com The high surface area of nanostructured PPy, such as nanotubes or nanoparticles, can enhance sensor sensitivity. nih.gov Functional groups introduced via N-substitution can be used to impart selectivity towards specific analytes. nih.gov For example, PPy composites have been developed for detecting volatile organic compounds (VOCs) and are used in applications like electronic noses. nih.govmdpi.com
Actuators: Electrochemical actuators, often called artificial muscles, are materials that change their shape or size in response to an electrical signal. nih.govmdpi.com PPy-based actuators function through the reversible doping and de-doping process. nih.govcluster-science.com When a voltage is applied, ions from a surrounding electrolyte enter or leave the polymer matrix to balance the charge on the polymer backbone. nih.gov This movement of ions and associated solvent molecules causes the polymer to swell or contract, resulting in mechanical actuation. nih.govmdpi.com PPy actuators are known for their ability to produce significant strain and stress at low operating voltages (<2 V). nih.govmdpi.com They have been fabricated in various configurations, including single-layer, bilayer, and trilayer films, and are being explored for applications in soft robotics, biomedical devices, and microfluidic systems. mdpi.comcluster-science.comdiva-portal.org While much of the research has focused on PPy doped with specific counterions, the use of N-substituted derivatives could offer a way to modify the actuator's mechanical properties and response to different electrolytes. nih.gov
| Device | Operating Principle | Performance Metric/Characteristic | Reference |
| Gas Sensor (NH₃, HCl) | Change in electrical resistance upon gas adsorption | High sensitivity and response at room temperature | mdpi.com |
| Immunosensor | Immobilization of antibodies on a PPy substrate for signal transduction | High electron transfer efficiency and biocompatibility | mdpi.com |
| Electrochemical Actuator | Volume change due to ion exchange during redox cycles | Significant strain and stress at low voltages (<2 V) | nih.govmdpi.com |
Integration in Functional Polymer Systems
The unique feature of this compound is its allyl group (C=C-C), which provides a reactive site for integrating the resulting polymer into more complex functional systems. This can be achieved through two primary strategies: copolymerization and post-polymerization modification.
Copolymerization: This approach involves polymerizing this compound with other monomers. adatbank.rocsic.es By selecting comonomers with desired properties (e.g., enhanced solubility, specific optical properties, or biocompatibility), copolymers can be synthesized that combine the conductivity of the polypyrrole backbone with the functionalities of the other components. adatbank.roresearchgate.net For instance, copolymerization of a functionalized pyrrole with unsubstituted pyrrole can yield materials with tailored characteristics suitable for specific applications. adatbank.rocsic.es This method allows for the creation of a wide range of materials where the properties are tuned by adjusting the ratio of the different monomers in the final polymer chain. nih.govadatbank.ro
Post-Polymerization Modification: This strategy utilizes the reactivity of the pendant allyl groups on the poly(this compound) backbone after it has been formed. nih.govrsc.org The double bond in the allyl group is accessible for various chemical reactions, allowing for the covalent attachment of other molecules or polymer chains. researchgate.netmdpi.com This is a powerful method for creating functional materials because it separates the synthesis of the conductive backbone from the introduction of specific functionalities. nih.govrsc.org A particularly efficient method for modifying the allyl group is the thiol-ene "click" reaction, where a thiol-containing molecule adds across the double bond. researchgate.net This reaction is highly efficient and can be performed under mild conditions, making it suitable for attaching a wide variety of functional groups, from small molecules to large biomolecules or other polymers, onto the conductive PPy backbone. researchgate.netmdpi.com This approach can be used to create materials for bioelectronics, specialized sensors, or to compatibilize the conductive polymer with other materials in a composite. nih.govmdpi.com
Emerging Research Avenues and Future Perspectives for 1 Prop 2 En 1 Yl 1h Pyrrole
Green Chemistry Approaches to Synthesis
The synthesis of N-substituted pyrroles, including 1-(prop-2-en-1-yl)-1H-pyrrole, is increasingly benefiting from the principles of green chemistry, which aim to reduce environmental impact and improve efficiency. researchgate.netnih.gov Future research will likely focus on optimizing and expanding these sustainable methodologies.
Microwave-Assisted Synthesis: A significant advancement is the use of microwave irradiation, which can dramatically accelerate reaction times compared to conventional heating. mdpi.com Microwave-assisted organic synthesis is noted for its rapid volumetric heating, which can lead to higher yields, suppressed side reactions, and energy savings. mdpi.com For the synthesis of N-substituted pyrroles, microwave-induced, iodine-catalyzed reactions under solventless conditions have proven highly efficient, offering excellent yields (75–98%) in a short time. mdpi.com
Solvent-Free and Alternative Solvent Systems: A major goal of green chemistry is the elimination of volatile and hazardous organic solvents. wikipedia.org Research has demonstrated the feasibility of solvent-free Paal-Knorr reactions for synthesizing N-substituted pyrroles. scielo.org.mx These reactions can be catalyzed by low-cost and reusable materials like certain types of alumina, which are distinguished by their operational simplicity and clean reaction profiles. scielo.org.mx When a solvent is necessary, the focus is shifting towards greener alternatives such as water, ethanol, or ionic liquids, which have a lower environmental footprint. chemicalbook.com
Biocatalysis and Bio-based Feedstocks: The use of enzymes as catalysts represents a frontier in green synthesis. For instance, α-amylase has been successfully used to catalyze the Paal-Knorr reaction for synthesizing N-substituted pyrrole (B145914) derivatives under mild conditions, achieving good to excellent yields. mdpi.com Another sustainable approach involves utilizing starting materials derived from renewable biomass. Research has shown that N-substituted pyrrole carboxylic acid derivatives can be synthesized from biosourced 3-hydroxy-2-pyrones, which act as masked 1,4-dicarbonyl compounds. polimi.it These reactions can be performed under solvent-free conditions or in benign solvent systems like water-methanol mixtures. polimi.it
| Green Synthesis Method | Key Advantages | Catalyst/Conditions |
| Microwave-Assisted Synthesis | Rapid reaction times, high yields, energy efficiency. mdpi.commdpi.com | Molecular iodine, N-bromosuccinimide; often solvent-free. mdpi.com |
| Solvent-Free Synthesis | Reduced waste, eliminates solvent toxicity and disposal issues. wikipedia.orgscielo.org.mx | Reusable solid catalysts (e.g., CATAPAL 200 alumina). scielo.org.mx |
| Biocatalysis | Mild reaction conditions, high selectivity, biodegradable catalyst. mdpi.com | Enzymes (e.g., α-amylase). mdpi.com |
| Bio-based Feedstocks | Use of renewable starting materials, reduces reliance on fossil fuels. polimi.it | 3-hydroxy-2-pyrones reacting with primary amines. polimi.it |
Novel Catalytic Polymerization Methods
The allyl group of this compound is a prime target for polymerization, opening avenues for new materials. While the polymerization of pyrrole itself to form conductive polypyrrole is well-established, the presence of the N-allyl group allows for different polymerization mechanisms, leading to polymers with distinct properties.
Future research is expected to explore advanced catalytic systems to control the polymerization process with high precision. scispace.com This includes:
Ring-Opening Metathesis Polymerization (ROMP): Although not directly applicable to the allyl group itself, catalysts developed for ROMP, such as Grubbs-type (ruthenium-based) and Schrock-type (molybdenum-based) catalysts, are powerful tools in polymer synthesis and could be adapted for copolymerization strategies involving this compound and cyclic olefins. scispace.com
Ziegler-Natta Catalysis: These catalysts, traditionally used for stereospecific polymerization of alkenes like propene, could be investigated for the controlled polymerization of the allyl group in N-allylpyrrole, potentially leading to polymers with specific tacticity and tailored mechanical properties. semanticscholar.org
Radical Polymerization: Sonochemical methods, which use ultrasound to generate radicals, offer a novel approach. The polymerization of pyrrole and its copolymers can be initiated by fluorescent carbon dots under UV light, where hydroxyl radicals play a key role. mdpi.com This method could be adapted for the allyl moiety, offering a unique way to create hybrid polymer structures.
Switchable Catalysis: An emerging trend involves catalysts whose activity or selectivity can be altered by an external trigger. scispace.com This "switchable" catalysis could enable the synthesis of block copolymers, where one block is formed from the polymerization of the allyl group of N-allylpyrrole and another from a different monomer, all controlled by the same catalytic system.
Advanced Functionalization Strategies for Targeted Material Properties
Beyond polymerization, the pyrrole ring itself can be functionalized to fine-tune the properties of the resulting molecules or materials. The ability to selectively modify the C-H bonds of the pyrrole ring in this compound is a powerful tool for creating derivatives with specific electronic, optical, or biological properties. nih.gov
Emerging strategies include:
Direct C-H Functionalization: Modern catalysis enables the direct attachment of various functional groups to the carbon atoms of the pyrrole ring, a process that is more atom-economical than traditional methods requiring pre-functionalized starting materials. nih.gov This can include arylation, acylation, or alkylation.
Regioselective Reactions: Gaining control over which position on the pyrrole ring is functionalized is crucial for designing materials with predictable properties. For example, the regioselective functionalization of 2-formylpyrrole has been used to efficiently prepare various 1,2- and 1,2,5-substituted pyrroles. scielo.org.mx Similar strategies could be applied to N-allylpyrrole to create complex, multi-substituted derivatives.
"Pyrrole Dance" Chemistry: Anionic Fries rearrangements, sometimes referred to as a "pyrrole dance," allow for the migration of an acyl group from the nitrogen atom to a carbon atom on the pyrrole ring. rsc.org The choice of base can chemoselectively direct the reaction towards this rearrangement or towards other functionalizations, offering a switchable method to create different isomers. rsc.org
Enzymatic Functionalization: Laccase-based enzymatic grafting presents a green method for functionalizing surfaces. This involves the formation of radical compounds from substrates that then undergo radical polymerization onto a surface. researchgate.net This approach could be used to graft N-allylpyrrole derivatives onto various materials to impart new properties.
Theoretical Predictions for Rational Design of Derivatives
The rational design of novel derivatives of this compound with desired properties is increasingly guided by computational chemistry and theoretical predictions. These in silico methods can predict the biological activity, material properties, and reactivity of hypothetical molecules, allowing researchers to prioritize synthetic targets and avoid costly and time-consuming trial-and-error experiments.
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): Fragment-based QSAR (FB-QSAR) models can be developed to predict the biological activity of new compounds. nih.gov By analyzing how different structural fragments contribute to activity, researchers can design new pyrrole derivatives with enhanced potency, for example, as enzyme inhibitors. nih.gov
Molecular Docking: This technique simulates the interaction between a small molecule and a biological target, such as an enzyme or receptor. mdpi.com It is widely used in drug discovery to predict the binding affinity and mode of interaction of new pyrrole derivatives, helping to design compounds with high selectivity for targets implicated in diseases like cancer, inflammation, or Alzheimer's disease. mdpi.comrsc.org
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using computational models. researchgate.netmdpi.com This allows for the early-stage filtering of drug candidates to ensure they have favorable pharmacokinetic profiles and are likely to be safe and effective in vivo. researchgate.net
Structure-Activity Relationship (SAR) Studies: Computational analysis helps to interpret experimental results and build robust SAR models. nih.gov These models provide valuable insights into how changes in the chemical structure of pyrrole derivatives affect their activity, guiding the optimization of lead compounds. nih.gov
Potential in Interdisciplinary Research Fields
The versatility of this compound and its derivatives positions them as valuable platforms for interdisciplinary research, bridging chemistry, materials science, medicine, and agrochemicals.
Materials Science: The pyrrole nucleus is a key component in a variety of advanced materials. researchgate.net Polymers and copolymers derived from N-allylpyrrole could find applications in developing organic semiconductors, sensors for volatile organic compounds, and corrosion inhibitors. researchgate.netchemicalbook.com The ability to functionalize both the pyrrole ring and the polymer backbone allows for precise tuning of the material's electronic and physical properties.
Drug Discovery and Medicinal Chemistry: The pyrrole scaffold is a "privileged structure" found in numerous natural products and clinically used drugs, including the cholesterol-lowering agent atorvastatin (B1662188) and the anti-inflammatory drug ketorolac. wikipedia.orgnih.gov Derivatives of N-allylpyrrole could be explored for a wide range of therapeutic applications, including the development of new anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govnih.govnih.gov The allyl group can also serve as a handle for bioconjugation, allowing the attachment of pyrrole-based drugs to targeting moieties.
Agrochemicals: Pyrrole derivatives have been successfully developed as insecticides. nih.gov The rational design of new N-allylpyrrole derivatives could lead to novel pesticides with unique modes of action, helping to manage insecticide resistance in pest populations. nih.gov
The continued exploration of these emerging research avenues will undoubtedly lead to the development of novel materials and molecules based on this compound, with significant impacts across a range of scientific and technological fields.
Q & A
Q. What synthetic routes are commonly employed to prepare 1-(prop-2-en-1-yl)-1H-pyrrole, and how can reaction conditions be optimized for yield?
The compound can be synthesized via nucleophilic substitution of pyrrole with allyl bromide under basic conditions. While direct evidence for the allyl-substituted variant is limited, analogous methods for propargyl-substituted pyrroles (e.g., using propargyl bromide with NaOH/K₂CO₃) suggest mild conditions (room temperature, inert atmosphere) to minimize side reactions like polymerization . Optimization involves adjusting stoichiometry, solvent polarity (e.g., THF or DMF), and reaction time. Industrial-scale synthesis of similar compounds employs continuous flow reactors to enhance efficiency .
Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?
- NMR spectroscopy (¹H and ¹³C) confirms substitution patterns and regioselectivity. For example, pyrrole ring protons typically resonate at δ 6.0–6.5 ppm, while allyl protons appear as distinct multiplets (δ 4.5–5.5 ppm) .
- IR spectroscopy identifies functional groups (e.g., C=C stretching at ~1640 cm⁻¹).
- GC-MS or HPLC assesses purity and monitors reaction progress .
Q. How does the allyl group influence the reactivity of the pyrrole ring in electrophilic substitution reactions?
The allyl group acts as an electron-donating substituent , activating the pyrrole ring toward electrophiles. This directs electrophilic attack to the α-positions of the ring, as observed in halogenation or nitration reactions. Comparative studies on similar pyrrole derivatives (e.g., propargyl-substituted analogs) suggest that substituent effects can be modeled computationally (e.g., DFT) to predict regioselectivity .
Advanced Research Questions
Q. What mechanistic insights explain competing side reactions during the alkylation of pyrrole with allyl halides?
Competing pathways include polymerization of the allyl group or over-alkylation of the pyrrole ring. Mechanistic studies on analogous propargyl-substituted pyrroles indicate that controlled reaction rates (via low temperatures) and stoichiometric base usage mitigate these issues. Radical scavengers (e.g., BHT) may further suppress polymerization .
Q. How can scalability challenges in synthesizing this compound be addressed for industrial research applications?
Scaling up requires:
- Continuous flow reactors to improve heat/mass transfer and reduce side reactions .
- Catalytic systems (e.g., phase-transfer catalysts) to enhance reaction efficiency.
- In-line purification (e.g., distillation or chromatography) for high-purity yields.
Q. What contradictory findings exist regarding the biological activity of allyl-substituted pyrroles, and how can they be resolved?
While propargyl-substituted pyrroles show antimicrobial and anticancer activity in vitro (e.g., IC₅₀ values of 10–50 μM against cancer cell lines) , discrepancies in allyl-substituted analogs may arise from differences in solubility, metabolic stability, or target selectivity. Researchers should:
- Compare structure-activity relationships (SAR) across derivatives.
- Use molecular docking to assess binding affinity variations.
- Validate findings with orthogonal assays (e.g., enzymatic vs. cell-based) .
Q. What strategies are effective for functionalizing this compound to create bioactive derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
